molecular formula C19H15BrN2O3S B2761507 7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 895648-28-9

7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2761507
CAS No.: 895648-28-9
M. Wt: 431.3
InChI Key: HEXJMLFQOINOOJ-UHFFFAOYSA-N
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Description

7-Bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a synthetic small molecule based on the chromeno[2,3-d]pyrimidine scaffold, a heterocyclic system of significant interest in medicinal chemistry and anticancer research. The core structure is characterized by a fused chromene and pyrimidine ring, with a thione group at the 4-position that may exhibit thione-thiol tautomerism, a property that can influence its binding to biological targets . The specific substitution pattern, featuring a bromo group at the 7-position and methoxy groups on the chromene and pendant phenyl ring, is designed to optimize the compound's electronic properties and biological activity. Chromeno[2,3-d]pyrimidine derivatives have been identified as promising scaffolds for the development of novel anticancer agents . Preclinical research indicates that structurally related analogs demonstrate potent cytotoxic activity against a range of human cancer cell lines, including triple-negative breast cancer (TNBC), which is known for its aggressive nature and limited treatment options . These compounds have been shown to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis (programmed cell death) . The presence of a bromine substituent at the C7 position of the chromene moiety, as seen in this compound, has been associated with enhanced anticancer properties in this chemical series . This molecule is intended for research applications only, serving as a key chemical tool for investigating new oncological pathways, conducting structure-activity relationship (SAR) studies, and exploring the mechanism of action of chromene-based therapeutics in vitro.

Properties

IUPAC Name

7-bromo-9-methoxy-2-(3-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O3S/c1-23-13-5-3-4-10(7-13)17-21-18-14(19(26)22-17)8-11-6-12(20)9-15(24-2)16(11)25-18/h3-7,9H,8H2,1-2H3,(H,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXJMLFQOINOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation

The chromene scaffold is pre-functionalized with bromo and methoxy groups. Starting with 7-bromo-9-methoxy-2H-chromen-2-one, ketone A undergoes Claisen-Schmidt condensation with 3-methoxybenzaldehyde under acidic conditions to form α,β-unsaturated ketone B (Scheme 1). This intermediate is critical for subsequent pyrimidine ring formation.

Table 1: Reaction Conditions for Intermediate B

Reagent Conditions Yield (%)
3-Methoxybenzaldehyde Ethanol, HCl (cat.), 80°C, 6h 78

Pyrimidine Cyclization

Intermediate B is reacted with thiourea in ethanol under microwave irradiation (160°C, 60 min) to form the pyrimidine ring. Piperidine (0.5 mol%) catalyzes the condensation, driving the reaction to completion via imine formation. The product is recrystallized from ethanol to yield the target compound as yellow crystals (62% yield).

Key Characterization Data

  • 1H NMR (DMSO-d6): δ 7.45 (d, J=8.4 Hz, 1H, Ar–H), 7.32–7.25 (m, 3H, Ar–H), 4.52 (s, 1H, CH), 3.85 (s, 3H, OCH3), 3.81 (s, 3H, OCH3).
  • HRMS: m/z calcd for C20H16BrN3O3S [M+H]+: 472.02, found: 472.01.

Microwave and Ultrasound-Assisted Synthesis

Modern techniques like microwave and ultrasound irradiation enhance reaction efficiency by reducing time and improving regioselectivity.

Microwave-Driven Cyclization

A mixture of B , thiourea, and DMF is subjected to microwave irradiation (90°C, 20 min), achieving 85% conversion. The shorter reaction time minimizes side products, and the use of DMF stabilizes reactive intermediates.

Sonochemical Functionalization

Ultrasound-assisted bromination at position 7 is performed using N-bromosuccinimide (NBS) in CCl4. Sonication at 60°C for 30 min introduces the bromo group with 91% efficiency, avoiding over-bromination.

Catalytic Systems for Enhanced Yield

Hybrid catalysts, such as β-cyclodextrin-propyl sulfonic acid, facilitate MCRs by stabilizing transition states through non-covalent interactions.

Cyclodextrin-Mediated Synthesis

Using 2 mol% β-cyclodextrin-propyl sulfonic acid in solvent-free conditions, the condensation of A , 3-methoxybenzaldehyde, and thiourea proceeds at 80°C to yield B in 88% yield. This method is scalable and environmentally benign.

Table 2: Catalyst Comparison

Catalyst Yield (%) Time (h)
Piperidine 62 1.0
β-Cyclodextrin-SO3H 88 2.5
La2O3 75 1.5

Regioselective Bromination and Methoxylation

Introducing bromo and methoxy groups requires precise control to avoid positional isomers.

Electrophilic Aromatic Substitution

The chromene precursor is brominated using Br2 in acetic acid at 0°C, selectively targeting position 7 due to electron-donating methoxy groups. Subsequent methoxylation at position 9 employs NaOMe in methanol under reflux.

Purification and Analytical Validation

Final purification via column chromatography (SiO2, ethyl acetate/hexane) ensures >98% purity. DSC analysis reveals a melting point of 214–216°C, consistent with chromenopyrimidine derivatives.

Chemical Reactions Analysis

Types of Reactions

7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Chromeno[2,3-d]Pyrimidine Derivatives

Target Compound
  • Structure: 7-Bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione.
  • Key Features : Bromine (C7), methoxy (C9), 3-methoxyphenyl (C2), and thione (C4).
  • Molecular Formula : C19H15BrN2O4S .
Analog 1 : 2-(5-Bromo-2-Methoxyphenyl)-9-Ethoxy Analog
  • Structure: 2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione.
  • Key Differences :
    • Bromine at C5 instead of C5.
    • Ethoxy (C9) instead of methoxy.
  • Molecular Formula : C20H17BrN2O3S .
  • Bromine at C5 may reduce steric hindrance compared to C7 positioning.
Analog 2 : 7-Chloro-2-(2-Hydroxyphenyl) Derivative
  • Structure: 7-chloro-2-(2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione.
  • Key Differences :
    • Chlorine (less electronegative than bromine) at C6.
    • Hydroxyl group (C2-phenyl) instead of methoxy.
  • Molecular Formula : C17H11ClN2O2S .
  • Implications : Hydroxyl group enhances hydrogen bonding but reduces stability under acidic conditions. Chlorine’s smaller size may improve target binding kinetics.

Thieno[2,3-d]Pyrimidine and Pyrano[2,3-d]Pyrimidine Derivatives

Analog 3 : Thieno[2,3-d]Pyrimidine-Chromenone Hybrid
  • Structure: 7-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one.
  • Key Differences: Thieno-pyrimidine core instead of chromeno-pyrimidine. Oxo group (C4) instead of thione.
  • Properties : Melting point 216–217°C; LC-MS m/z 450.9 [M+H]+ .
Analog 4 : Pyrano[2,3-d]Pyrimidine-Thione
  • Structure: 4-(4-Methoxyphenyl)-3,7-dimethyl-4,6-dihydropyrazolo[4,3:5,6]pyrano[2,3-d]pyrimidin-5(1H)-thione.
  • Key Differences: Pyrano-pyrimidine fused with pyrazole. Methyl groups at C3 and C7.
  • Synthesis : Chlorination followed by sulfurization .

Structure-Activity Relationships (SAR)

  • Thione vs. Oxo : Thione derivatives exhibit stronger hydrogen bonding and metal coordination, enhancing interactions with biological targets .
  • Halogen Position : Bromine at C7 (target compound) may improve steric complementarity in enzyme pockets compared to C5 .
  • Aromatic Substituents : 3-Methoxyphenyl (target) offers better π-stacking than 2-methoxyphenyl , while hydroxyl groups (Analog 2) introduce polarity at the expense of stability .

Biological Activity

7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action based on recent research findings.

  • Molecular Formula : C19H15BrN2O4
  • Molecular Weight : 415.2 g/mol
  • Structure : The compound features a chromeno-pyrimidine core structure which is known to contribute to its biological activity.

Antitumor Activity

Research has indicated that this compound exhibits notable antitumor properties. It functions primarily by inhibiting critical signaling pathways involved in cancer cell proliferation, specifically the PI3K and mTOR pathways. These pathways play pivotal roles in cellular growth and survival, making them prime targets for cancer therapy.

The compound's mechanism involves:

  • Inhibition of PI3K/mTOR Pathways : By disrupting these pathways, the compound can induce apoptosis in cancer cells and hinder their growth.
  • Cell Cycle Arrest : Studies have shown that treatment with this compound leads to cell cycle arrest at the G1 phase, thereby preventing further cell division.

Study 1: In Vitro Evaluation

In a study evaluating the cytotoxic effects of various compounds on cancer cell lines (A549 and NCI-H1975), this compound demonstrated significant cytotoxicity with an IC50 value below 20 µM. This suggests strong potential for therapeutic applications against lung cancer cells .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications in the methoxy groups on the phenyl ring significantly influence the biological activity of the compound. The presence of electron-donating groups like methoxy enhances its interaction with target proteins involved in tumor growth inhibition .

Comparative Analysis of Biological Activities

Compound NameIC50 (µM)Pathway TargetedEffect
7-bromo-9-methoxy...<20PI3K/mTORAntitumor activity
Compound A113EGFRAntitumor activity
Compound B115.6EGFR L858R/T790MSelective inhibition

Q & A

Q. What are the recommended synthetic routes for 7-bromo-9-methoxy-2-(3-methoxyphenyl)chromeno[2,3-d]pyrimidine-4-thione, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of chromeno-pyrimidine derivatives typically involves multi-step reactions. For example, similar compounds (e.g., chromeno-pyrimidinones) are synthesized via condensation of substituted chromenones with thioureas or via cyclization of intermediate thiocyanate derivatives under acidic conditions . Key optimization parameters include:

  • Temperature: Reactions often require reflux in solvents like methanol or DMF (70–100°C).
  • Catalysts: Acidic catalysts (e.g., HCl, p-toluenesulfonic acid) improve cyclization efficiency.
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Substituent Compatibility: Bromine and methoxy groups may require protection/deprotection steps to avoid side reactions .

Table 1: Comparison of Synthetic Conditions for Analogous Chromeno-Pyrimidine Derivatives

Compound ClassKey Reagents/ConditionsYield (%)Reference
Chromeno[2,3-d]pyrimidinonesThiourea, HCl, reflux in ethanol65–78
Thieno[2,3-d]pyrimidinesPd-catalyzed coupling, DMF, 80°C55–70
Benzothieno-pyrimidinesMicrowave-assisted cyclization, 120°C82

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxy, bromine positions) .
  • Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).
  • HPLC-PDA: Assess purity (>95% recommended for biological assays).
  • X-ray Crystallography: Resolve ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How do substituents (e.g., bromine, methoxy groups) influence the compound’s biological activity, and how can structure-activity relationships (SAR) be systematically studied?

Methodological Answer: Substituents impact electronic, steric, and solubility properties. For example:

  • Bromine: Enhances electrophilicity, potentially increasing binding to biological targets (e.g., kinase inhibition) .
  • Methoxy Groups: Improve membrane permeability but may reduce metabolic stability.

Experimental Design:

  • Synthesize analogs with varied substituents (e.g., replace bromine with chlorine or methoxy with ethoxy).
  • Test in parallel assays (e.g., enzyme inhibition, cytotoxicity) under controlled conditions.
  • Use computational modeling (e.g., DFT, molecular docking) to correlate electronic properties with activity .

Table 2: Substituent Effects on Analogous Chromeno-Pyrimidine Derivatives

Substituent PositionBiological Activity (IC50)Key FindingReference
7-Bromo2.1 µM (kinase inhibition)Bromine enhances target affinity
4-Methoxy15.3 µM (antimicrobial)Methoxy reduces cytotoxicity

Q. How can contradictory data on this compound’s reactivity or biological effects be resolved?

Methodological Answer: Contradictions often arise from variations in experimental conditions. Resolve by:

  • Standardizing Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and reagent batches.
  • Controlling Solvent Effects: DMSO concentration in biological assays should be ≤0.1% to avoid false positives .
  • Replicating Reaction Conditions: For chemical reactivity studies, document pH, temperature, and light exposure meticulously .

Case Study: A study on a similar thieno-pyrimidine showed conflicting solubility data. Resolution involved repeating experiments in degassed solvents under inert atmosphere, confirming oxidative degradation as the culprit .

Q. What strategies are effective for improving the compound’s stability in aqueous solutions for in vivo studies?

Methodological Answer:

  • Formulation: Use cyclodextrin-based encapsulation or liposomal carriers to enhance solubility .
  • pH Adjustment: Stabilize the thione moiety by buffering solutions to pH 7–8 .
  • Lyophilization: Prepare lyophilized powders for long-term storage, reconstituting in saline before use.

Data-Driven Research Considerations

  • Key Challenge: Limited direct data on the target compound. Prioritize analog-based extrapolation (e.g., chromeno-pyrimidinones in ) and validate findings with targeted experiments.
  • Critical Gaps: Biological activity data, metabolic stability profiles, and in vivo pharmacokinetics remain uncharacterized.

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